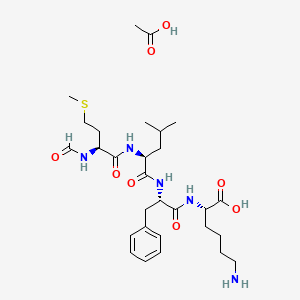
For-Met-Leu-Phe-Lys-OH.CH3CO2H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl-Met-Leu-Phe-Lys acetate salt is a synthetic peptide with the empirical formula C27H43N5O6S and a molecular weight of 565.73 g/mol . This compound is known for its role as a potent and selective agonist of formyl peptide receptors (FPRs), which are involved in various cellular processes, including chemotaxis and immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-Met-Leu-Phe-Lys acetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of N-Formyl-Met-Leu-Phe-Lys acetate salt follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is typically lyophilized and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
N-Formyl-Met-Leu-Phe-Lys acetate salt undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used as reducing agents.
Substitution: Various protecting groups and coupling reagents are used during peptide synthesis to achieve specific substitutions.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues .
Wissenschaftliche Forschungsanwendungen
N-Formyl-Met-Leu-Phe-Lys acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Acts as a chemoattractant in studies of immune cell migration and signaling.
Medicine: Investigated for its potential therapeutic effects in modulating immune responses and inflammation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
N-Formyl-Met-Leu-Phe-Lys acetate salt exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of immune cells. This binding activates intracellular signaling pathways, leading to cellular polarization, chemotaxis, and the release of proteolytic enzymes. The primary molecular targets are FPR1 and FPR2, with varying affinities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Formyl-Met-Leu-Phe (fMLP): A shorter peptide with similar chemotactic properties.
N-Formyl-Met-Leu-Phe-Lys (fMLFK): Another variant with an additional lysine residue
Uniqueness
N-Formyl-Met-Leu-Phe-Lys acetate salt is unique due to its specific sequence and the presence of the acetate salt form, which enhances its solubility and stability. Its selective agonism of FPRs makes it a valuable tool in studying immune cell behavior and developing therapeutic agents .
Eigenschaften
Molekularformel |
C29H47N5O8S |
|---|---|
Molekulargewicht |
625.8 g/mol |
IUPAC-Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H43N5O6S.C2H4O2/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28;1-2(3)4/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38);1H3,(H,3,4)/t20-,21-,22-,23-;/m0./s1 |
InChI-Schlüssel |
PJCCSAMYTSYCPZ-JSEXCYGQSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC=O.CC(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


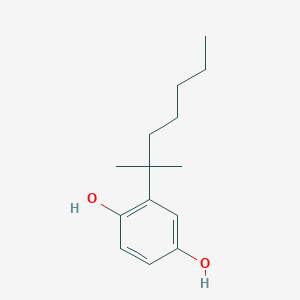
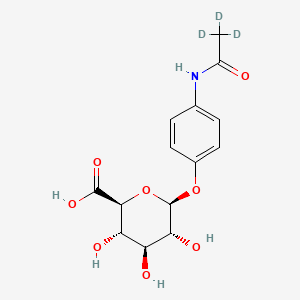

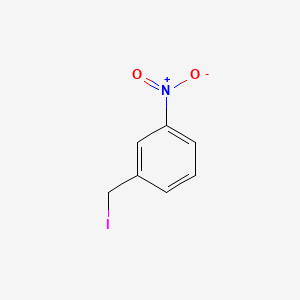
![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)
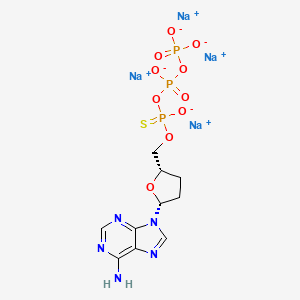
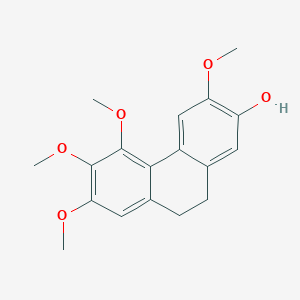
![1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate](/img/structure/B13819330.png)

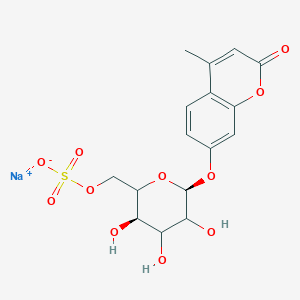
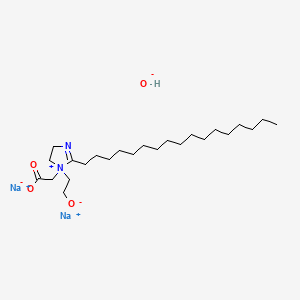
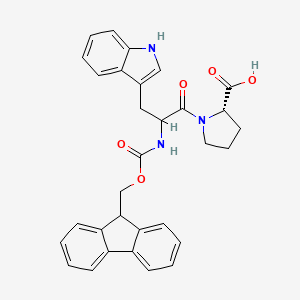
![9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL](/img/structure/B13819354.png)

